![molecular formula C11H10N2O2 B1487080 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol CAS No. 1412953-09-3](/img/structure/B1487080.png)
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol, also known as 2CPFP, is a heterocyclic organic compound with a molecular formula of C9H9N3O. It is a colorless solid with a melting point of about 190°C. 2CPFP has a variety of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound has been used as a starting material for the synthesis of a variety of organic compounds, including various pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
Research has been conducted on synthesizing heterocyclic compounds using arylmethylidene derivatives of furan-2(3H)-ones as building blocks. These compounds are crucial for creating various heterocyclic structures, including pyrimidine and pyridazine, which have potential biological activities. The synthesis processes have been optimized to develop new compounds with pyridine and pyridazine fragments, demonstrating plant-growth regulatory activity in some cases (Aniskova, Grinev, & Yegorova, 2017).
Quantum Chemical Characterization
Studies have also delved into the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds. This research is vital for understanding the molecular interactions that could influence the biological activity of these compounds (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Biological Applications
Antinociceptive and Anti-inflammatory Properties
Compounds derived from the pyrimidine series have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research highlights the potential therapeutic uses of these compounds in treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial and Antiviral Activities
New derivatives have been synthesized and assessed for their antimicrobial and antiviral activities, indicating the potential of these compounds in developing new treatments for infectious diseases. Some of these compounds have shown pronounced antimicrobial properties, suggesting their usefulness in combating harmful pathogens (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).
Antitumor Activity
The antitumor activities of certain pyrimidine derivatives have been explored, with some compounds demonstrating significant effects against various cancer cell lines. This research opens avenues for the development of new anticancer therapies based on these molecular frameworks (Robins, Nowak, Rajwanshi, Miranda, Cannon, Peterson, Andrei, Snoeck, De Clercq, & Balzarini, 2007).
properties
IUPAC Name |
2-cyclopropyl-4-(furan-3-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHDCMDYLCGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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